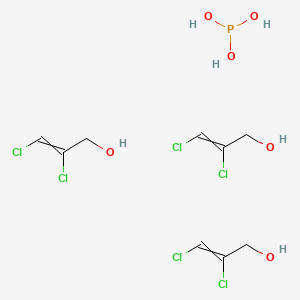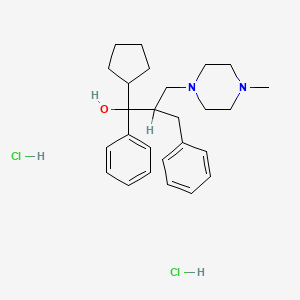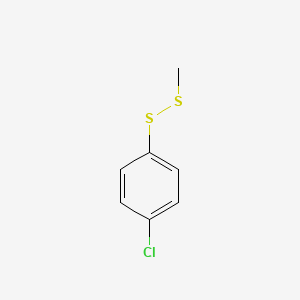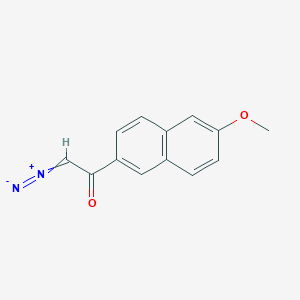
1,3-Dibromo-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of methylbutane, where two bromine atoms are attached to the first and third carbon atoms of the butane chain, and a methyl group is attached to the second carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
1,3-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutane. The process involves the addition of bromine (Br2) to 2-methylbutane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs via a free radical mechanism, where the bromine atoms are added to the carbon atoms at the first and third positions of the butane chain.
Industrial production methods for this compound may involve the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
化学反応の分析
1,3-Dibromo-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methyl-1-butene or 2-methyl-2-butene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1,3-Dibromo-2-methylbutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems, including their interactions with enzymes and other biomolecules.
Chemical Analysis: It serves as a reference compound in analytical chemistry for the development and validation of analytical methods
作用機序
The mechanism of action of 1,3-dibromo-2-methylbutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. These intermediates facilitate the substitution or elimination reactions by providing a pathway for the bromine atoms to be replaced or removed.
In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function. The specific molecular targets and pathways involved depend on the nature of the biological system and the concentration of the compound .
類似化合物との比較
1,3-Dibromo-2-methylbutane can be compared with other similar compounds, such as:
1,2-Dibromo-2-methylbutane: This compound has bromine atoms attached to the first and second carbon atoms of the butane chain. It exhibits different reactivity and properties compared to this compound.
1,4-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and fourth carbon atoms, with additional methyl groups on the second and third carbon atoms. It has unique chemical and physical properties.
1,3-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and third carbon atoms, with additional methyl groups on the second and third carbon atoms. .
This compound is unique in its specific arrangement of bromine and methyl groups, which influences its reactivity and applications in various fields.
特性
CAS番号 |
49623-50-9 |
|---|---|
分子式 |
C5H10Br2 |
分子量 |
229.94 g/mol |
IUPAC名 |
1,3-dibromo-2-methylbutane |
InChI |
InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 |
InChIキー |
BUSRMHUIGFKVAM-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)





![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
